Ethyl 2-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-6-carboxylate
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Overview
Description
ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the 2-methyl and 4-(4-piperidinoanilino) groups. This can be achieved through nucleophilic aromatic substitution reactions using appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-METHYL-4-(4-ANILINO)-6-QUINOLINECARBOXYLATE
- ETHYL 2-METHYL-4-(4-MORPHOLINOANILINO)-6-QUINOLINECARBOXYLATE
- ETHYL 2-METHYL-4-(4-DIMETHYLAMINOANILINO)-6-QUINOLINECARBOXYLATE
Uniqueness
ETHYL 2-METHYL-4-(4-PIPERIDINOANILINO)-6-QUINOLINECARBOXYLATE is unique due to the presence of the piperidinoanilino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-piperidin-1-ylanilino)quinoline-6-carboxylate |
InChI |
InChI=1S/C24H27N3O2/c1-3-29-24(28)18-7-12-22-21(16-18)23(15-17(2)25-22)26-19-8-10-20(11-9-19)27-13-5-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26) |
InChI Key |
ZOTVYWANHLMHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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